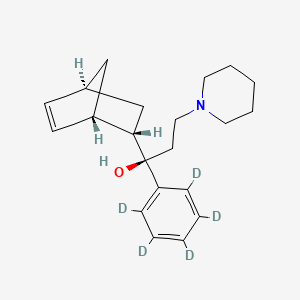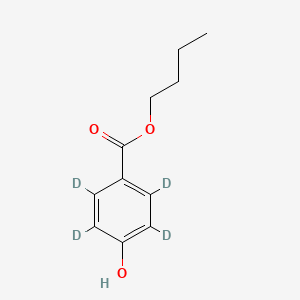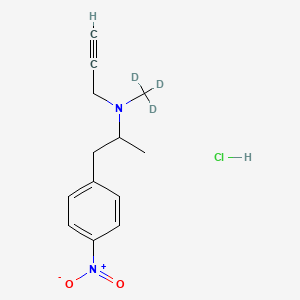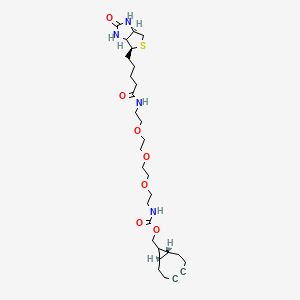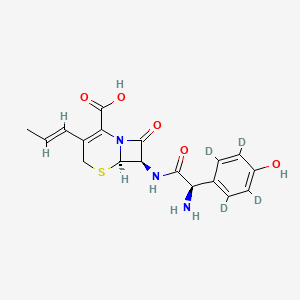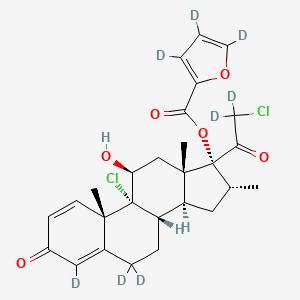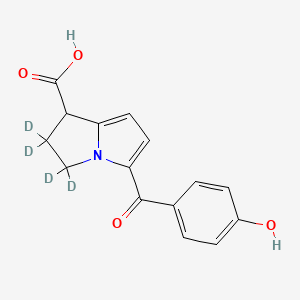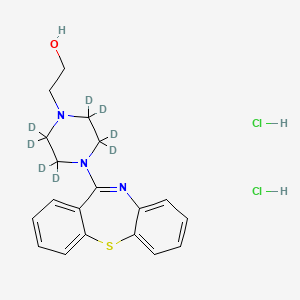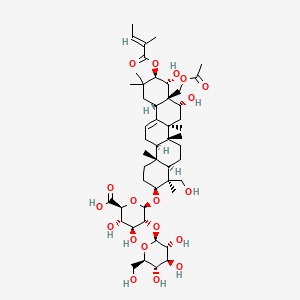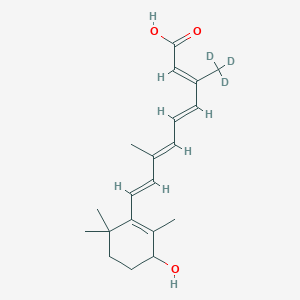
4-Hydroxyretinoic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyretinoic Acid-d3 is a naturally occurring retinoid derivative with diverse biological effects. It is formed from retinol catalyzed by cytochrome P-450 isozyme(s) and is mainly metabolized by the liver in the body . This compound is known for its role in regulating gene expression and cell differentiation via binding to nuclear receptors .
Preparation Methods
4-Hydroxyretinoic Acid-d3 is synthesized from retinol through a series of reactions catalyzed by cytochrome P-450 isozyme(s) . The synthetic route involves the oxidation of retinol to retinal, followed by further oxidation to retinoic acid, and finally hydroxylation to form this compound . Industrial production methods typically involve the use of liver microsomes or recombinant enzymes to catalyze these reactions .
Chemical Reactions Analysis
4-Hydroxyretinoic Acid-d3 undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P-450 isozyme(s), leading to the formation of 4-oxo-retinoic acid.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include cytochrome P-450 isozyme(s) and UDP-glucuronosyltransferase . Major products formed from these reactions include 4-oxo-retinoic acid and glucuronides .
Scientific Research Applications
4-Hydroxyretinoic Acid-d3 has a wide range of scientific research applications:
Mechanism of Action
4-Hydroxyretinoic Acid-d3 exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This binding regulates gene expression and cell differentiation, leading to various physiological effects such as immune regulation, neuroprotection, and anti-oxidation . The molecular targets involved include UDP-glucuronosyltransferase and cytochrome P-450 isozyme(s) .
Comparison with Similar Compounds
4-Hydroxyretinoic Acid-d3 is unique compared to other retinoid derivatives due to its specific hydroxylation at the 4-position. Similar compounds include:
All-trans-retinoic acid (ATRA): Known for its role in differentiation therapy of acute promyelocytic leukemia.
13-cis-retinoic acid: Used in the treatment of severe acne.
4-oxo-retinoic acid: Another metabolite of retinoic acid with distinct biological activities.
These compounds share similar structural features but differ in their specific biological effects and applications.
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-7-methyl-3-(trideuteriomethyl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+/i2D3 |
InChI Key |
KGUMXGDKXYTTEY-QFEOTLJQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C=C/C=C(\C)/C=C/C1=C(C(CCC1(C)C)O)C |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
